![molecular formula C19H21BrN2O B1293292 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-57-8](/img/structure/B1293292.png)
3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" is a brominated benzophenone derivative with a piperazine moiety. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a halogenated aromatic compound with potential applications in organic synthesis and possibly pharmaceuticals, given the presence of a piperazine ring, which is commonly found in drug molecules.
Synthesis Analysis
The synthesis of related brominated aromatic compounds typically involves halogenation reactions. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride involves bromination using bromosuccinimide and benzoyl peroxide as an initiator, followed by amination . Similarly, the synthesis of 3-bromomethylbenzo[d]isoxazole is achieved through a one-pot synthesis utilizing o-hydroxy-α-bromoacetophenone . These methods could potentially be adapted for the synthesis of "3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzophenones and related compounds often includes a bromine atom attached to an aromatic ring, which can significantly influence the reactivity of the molecule. For example, in the case of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, the presence of a bromine atom leads to a disordered structure due to its size and electronic effects . The molecular structure of "3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" would likely exhibit similar characteristics, with the bromine atom affecting the overall geometry and electronic distribution.
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions. For instance, 2-(Bromomethyl)benzophenone can be converted into naphthalene derivatives through a mechanism involving the generation of isobenzofurans . The presence of a bromine atom in the molecule of "3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" would make it a candidate for similar reactions, potentially serving as an intermediate in the synthesis of more complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones are influenced by the presence of the bromine atom and other substituents on the aromatic rings. These properties include melting points, solubility, and reactivity towards other chemical reagents. For example, the melting point, IR, and NMR data are crucial for confirming the structure of synthesized compounds, such as 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone . The compound "3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" would have its own unique set of physical and chemical properties, which could be determined through similar analytical techniques.
properties
IUPAC Name |
(3-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-15-5-7-16(8-6-15)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSBYVCBOSSDJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642968 |
Source
|
Record name | (3-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-57-8 |
Source
|
Record name | (3-Bromophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.